molecular formula C22H24ClF3N4O2 B2625306 ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate CAS No. 303152-95-6

ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate

Cat. No.: B2625306
CAS No.: 303152-95-6
M. Wt: 468.91
InChI Key: RVIREDORLMXCKF-UHFFFAOYSA-N
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Description

Ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate is a synthetic organic compound known for its applications in various scientific research fields. Its complex structure comprises several functional groups, which contribute to its versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route One: : Starting with 3-chloro-5-(trifluoromethyl)pyridine, it reacts with piperazine under suitable conditions to form a piperazino-pyridine intermediate. This intermediate is then coupled with indan-2-yl isocyanate to yield the target compound.

  • Route Two: : Another method involves the direct reaction of indan-2-yl isocyanate with the pre-formed 3-chloro-5-(trifluoromethyl)-2-pyridinyl piperazine derivative.

Industrial Production Methods

Industrial-scale production typically involves optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen based on cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation to form sulfoxides or sulfones depending on the oxidizing agent.

  • Reduction: : Reduction reactions can lead to the removal of certain functional groups like the nitro group, if present.

  • Substitution: : The compound is subject to nucleophilic or electrophilic substitution reactions, facilitated by its functional groups.

Common Reagents and Conditions

  • Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reducing agents such as lithium aluminum hydride or palladium-catalyzed hydrogenation.

  • Solvents including dichloromethane, acetonitrile, or toluene, chosen based on the reaction type.

Major Products Formed

Depending on the type of reaction and conditions, products like sulfoxides, sulfones, or various substituted derivatives can be formed.

Scientific Research Applications

Ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate has a wide range of scientific research applications:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis.

  • Biology: : Explored for its potential as a biochemical tool in studying receptor interactions.

  • Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific receptors or pathways.

  • Industry: : Employed in the development of novel materials or as a precursor for more complex chemical entities.

Mechanism of Action

The compound typically exerts its effects through interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl and chloro groups play a critical role in binding affinity and specificity, affecting the downstream pathways and physiological responses.

Comparison with Similar Compounds

Ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate is compared with other similar compounds such as:

  • 1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-indene

  • Ethyl N-(1-{4-[3-chloro-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate: These comparisons highlight the unique properties imparted by its specific functional groups, which may lead to differences in reactivity, potency, and application scope.

This detailed exploration covers various facets of this compound, illustrating its significance and multifaceted applications in the scientific community. What’s next on your to-do list?

Biological Activity

Ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate, commonly referred to as compound 1, is a complex organic molecule that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, synthesis, and potential applications in medicine.

Molecular Formula and Weight

  • Molecular Formula : C₁₃H₁₃ClF₃N₄O₂
  • Molecular Weight : 360.72 g/mol

Structural Features

The compound features a piperazine ring substituted with a pyridine moiety, which is further substituted by a chloro and trifluoromethyl group. This unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compound 1. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Assay

In a study involving multicellular spheroids of MCF7 breast cancer cells, compound 1 exhibited cytotoxicity with an IC₅₀ value of approximately 15 µM, indicating its potential as an anticancer agent .

Cell LineIC₅₀ (µM)
MCF7 (Breast)15
SK-Hep-1 (Liver)20
NUGC-3 (Gastric)18

Antibacterial Activity

Compound 1 has also shown promising antibacterial properties. In vitro studies have tested its efficacy against various Gram-positive and Gram-negative bacteria.

Antibacterial Testing

Using the agar disc-diffusion method, compound 1 was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 14 mm and 12 mm respectively at a concentration of 1 mM .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus14
Escherichia coli12

The precise mechanism by which compound 1 exerts its biological effects is still under investigation. However, it is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival pathways.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors.

Synthetic Route Overview

  • Formation of Piperazine Derivative : The initial step involves the reaction of piperazine with appropriate halogenated pyridine derivatives.
  • Cyclization : Subsequent cyclization leads to the formation of the indene core.
  • Carbamate Formation : The final step involves carbamate formation through reaction with ethyl chloroformate.

Properties

IUPAC Name

ethyl N-[1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2,3-dihydro-1H-inden-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClF3N4O2/c1-2-32-21(31)28-18-11-14-5-3-4-6-16(14)19(18)29-7-9-30(10-8-29)20-17(23)12-15(13-27-20)22(24,25)26/h3-6,12-13,18-19H,2,7-11H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIREDORLMXCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CC2=CC=CC=C2C1N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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